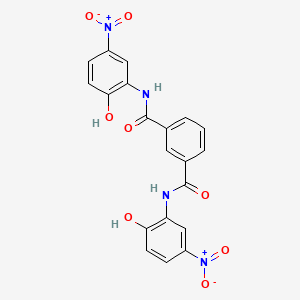![molecular formula C28H22N4O8 B3825708 N-[2-methoxy-4-[3-methoxy-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]-2-nitrobenzamide](/img/structure/B3825708.png)
N-[2-methoxy-4-[3-methoxy-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]-2-nitrobenzamide
Overview
Description
N-[2-methoxy-4-[3-methoxy-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]-2-nitrobenzamide is a complex organic compound characterized by its multiple methoxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-[3-methoxy-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]-2-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of a methoxybenzene derivative to introduce the nitro groups. This is followed by amide formation through the reaction of the nitrobenzoyl chloride with an amine derivative. The final step involves the coupling of the intermediate products to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-[3-methoxy-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
N-[2-methoxy-4-[3-methoxy-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-[3-methoxy-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amide and methoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,2-Dimethoxy-N-methyl-4-nitrobenzamide: A derivative with similar functional groups but different substitution patterns.
1-(2-Methoxy-4-nitrophenyl)-5-methylhex-2-yn-1-one: A compound with a similar methoxy and nitro substitution but different core structure.
2,5-Constrained piperidine derivative: A compound with similar functional groups but a different ring structure.
Uniqueness
N-[2-methoxy-4-[3-methoxy-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]-2-nitrobenzamide is unique due to its specific arrangement of methoxy and nitro groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O8/c1-39-25-15-17(11-13-21(25)29-27(33)19-7-3-5-9-23(19)31(35)36)18-12-14-22(26(16-18)40-2)30-28(34)20-8-4-6-10-24(20)32(37)38/h3-16H,1-2H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZHDUNMAILJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B3825625.png)
![N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide}](/img/structure/B3825637.png)
![4-[8-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5,5-dioxodibenzothiophen-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B3825638.png)
![2-nitro-N-[4-[[(2-nitrobenzoyl)amino]carbamoyl]phenyl]benzamide](/img/structure/B3825660.png)
![N-[3-chloro-4-[(2-nitrobenzoyl)amino]phenyl]-2-nitrobenzamide](/img/structure/B3825665.png)
![N-[4-[[2,6-dibromo-4-[5,7-dibromo-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide](/img/structure/B3825682.png)
![N-[3-chloro-4-(naphthalene-1-carbonylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B3825697.png)
![2-nitro-N-[2-nitro-4-[3-nitro-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B3825699.png)
![5-Hydroxy-2-{[(2-nitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B3825700.png)
![N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B3825711.png)
![2-(acetylamino)-N-[4-(6-{[2-(acetylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3825720.png)
![Methyl 2-[[4-[(2-methoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B3825728.png)


